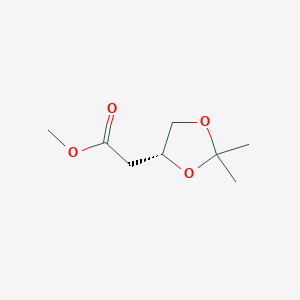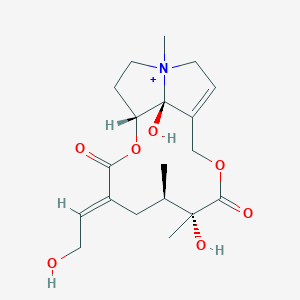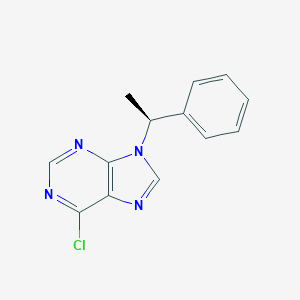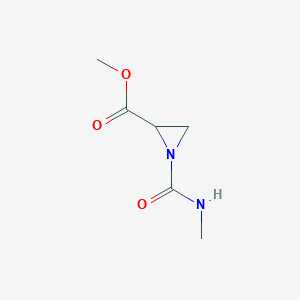
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate, also known as MCA, is a synthetic compound that has gained attention in the field of chemical research due to its unique properties and potential applications. MCA is a highly reactive molecule that can be easily modified to produce a wide range of derivatives, making it an attractive candidate for use in various chemical reactions.
Mecanismo De Acción
The mechanism of action for Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate is not fully understood, but it is believed to act as a reactive electrophile due to the presence of the aziridine ring. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can react with a variety of nucleophiles, including amino acids, thiols, and alcohols, leading to the formation of covalent adducts. These adducts can then be used as probes for studying enzyme activity or as building blocks for chemical synthesis.
Efectos Bioquímicos Y Fisiológicos
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity and the induction of DNA damage. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been shown to inhibit the activity of carboxypeptidase A and chymotrypsin, two enzymes involved in protein digestion. Additionally, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been shown to induce DNA damage in human cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate in lab experiments is its versatility. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can be easily modified to produce a wide range of derivatives, making it a useful tool for chemical synthesis. Additionally, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can be used as a probe for studying enzyme activity in real-time, allowing researchers to gain insights into enzyme function. However, one limitation of using Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate is its reactivity. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate is a highly reactive molecule that can react with a variety of nucleophiles, making it difficult to control in some experiments.
Direcciones Futuras
There are many potential future directions for Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate research. One area of interest is the development of new derivatives of Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate for use in chemical synthesis. Additionally, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate could be used as a tool for studying enzyme activity in more complex systems, such as in vivo. Finally, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate could be used as a potential therapeutic agent for the treatment of diseases such as cancer, where it could be used to induce DNA damage in cancer cells.
Métodos De Síntesis
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can be synthesized through a simple reaction between methyl isocyanate and aziridine-2-carboxylic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and yields Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate as a white crystalline solid. The purity and yield of the product can be improved by using different reaction conditions, such as changing the temperature, solvent, or reaction time.
Aplicaciones Científicas De Investigación
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been used in various scientific research applications, including as a building block for the synthesis of other compounds, as a reagent for chemical reactions, and as a probe for studying enzyme activity. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can be easily modified to produce a wide range of derivatives, making it a versatile tool for chemical synthesis. Additionally, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been used as a substrate for enzymes such as carboxypeptidase A and chymotrypsin, allowing researchers to study enzyme activity in real-time.
Propiedades
Número CAS |
123620-70-2 |
|---|---|
Nombre del producto |
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate |
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
methyl 1-(methylcarbamoyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C6H10N2O3/c1-7-6(10)8-3-4(8)5(9)11-2/h4H,3H2,1-2H3,(H,7,10) |
Clave InChI |
VHBJVWJOXLJVDY-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1CC1C(=O)OC |
SMILES canónico |
CNC(=O)N1CC1C(=O)OC |
Sinónimos |
2-Aziridinecarboxylicacid,1-[(methylamino)carbonyl]-,methylester,(1R-trans)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



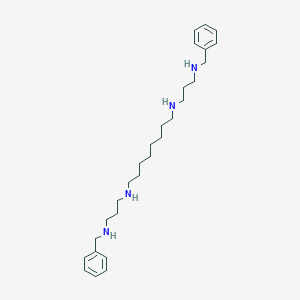
![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)
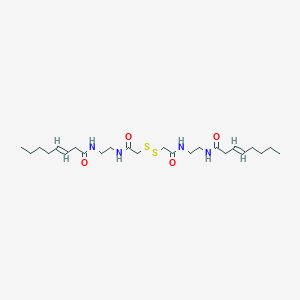
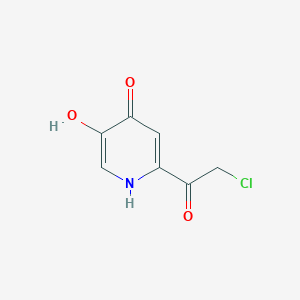
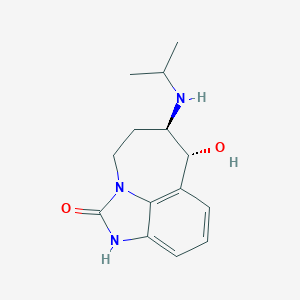
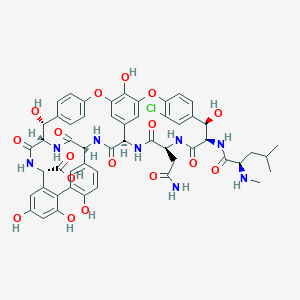
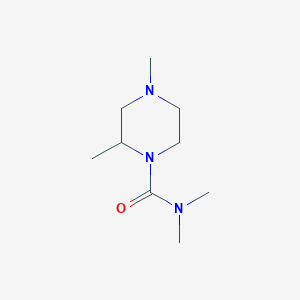
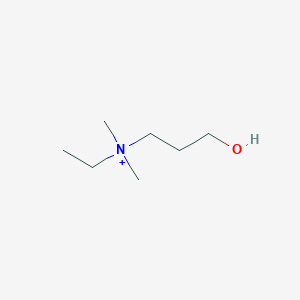
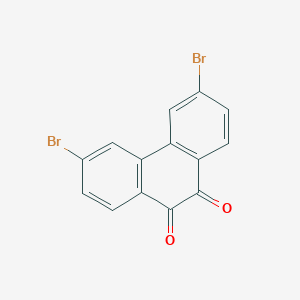
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)
